Product packaging for 4-(3-Ethylphenyl)piperidine hydrochloride(Cat. No.:CAS No. 2256060-53-2)

4-(3-Ethylphenyl)piperidine hydrochloride

Cat. No.: B2859571
CAS No.: 2256060-53-2
M. Wt: 225.76
InChI Key: WTAVYOSGASBTEM-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)piperidine hydrochloride (CAS 2256060-53-2) is an organic compound with the molecular formula C13H20ClN and a molecular weight of 225.76 . It is part of the piperidine derivative family, a class of heterocyclic compounds where a six-membered ring contains one nitrogen atom and five carbon atoms . Piperidines are among the most significant synthetic building blocks in the pharmaceutical industry, featured in over twenty classes of pharmaceuticals and numerous alkaloids . The development and synthesis of substituted piperidines, such as this compound, is a critical and active field in modern organic chemistry due to their broad applicability in drug discovery and medicinal chemistry . This compound serves as a versatile synthetic intermediate or precursor in various research applications. Its structure makes it particularly valuable for constructing more complex molecules with potential biological activity. Piperidine derivatives are commonly investigated in the development of central nervous system (CNS) agents, analgesics, and other therapeutic compounds . The piperidine ring is a key structural motif in many FDA-approved drugs, underscoring its importance in pharmacological research . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not meant for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN B2859571 4-(3-Ethylphenyl)piperidine hydrochloride CAS No. 2256060-53-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-ethylphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-11-4-3-5-13(10-11)12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNVRUFTFHHOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 3 Ethylphenyl Piperidine Hydrochloride and Its Analogues

Retrosynthetic Analysis of the 4-(3-Ethylphenyl)piperidine (B3281808) Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inicj-e.org For the 4-(3-Ethylphenyl)piperidine core, two primary disconnection strategies are considered.

The most common approach involves a C-C bond disconnection between the piperidine (B6355638) ring and the 3-ethylphenyl group. This identifies a piperidine-based synthon and an aryl-based synthon. This leads to two potential forward-synthesis pathways:

Pathway A: This pathway utilizes a 4-piperidone (B1582916) derivative and an organometallic reagent derived from 3-ethylbromobenzene. The synthesis would involve the addition of the organometallic species (like a Grignard or organolithium reagent) to the piperidone, followed by dehydration and subsequent reduction of the resulting double bond. acs.org

Pathway B: A more modern approach involves the cross-coupling of a piperidine-derived reagent with an aryl halide. acs.org For instance, a 1,2,3,6-tetrahydropyridine (B147620) bearing a suitable functional group (like a boronic ester or a silyl (B83357) group) can be coupled with 3-ethylphenyl iodide or bromide using a palladium catalyst. acs.orgacs.org

A second strategy involves disconnecting the C-N bonds within the piperidine ring itself. This approach treats the entire structure as an acyclic precursor, typically a 1,5-dicarbonyl compound or a related derivative that can be cyclized with an amine source, such as ammonia (B1221849) or a primary amine, via intramolecular reductive amination. nih.gov

Disconnection StrategyKey PrecursorsCorresponding Forward Reaction
C(4)-Aryl Bond 4-Piperidone, 3-Ethylphenyl bromideGrignard reaction, dehydration, reduction
C(4)-Aryl Bond N-protected 4-iodopiperidine, (3-Ethylphenyl)boronic acidSuzuki cross-coupling
C-N Bonds within Ring 1,5-dicarbonyl derivative, Ammonia sourceIntramolecular reductive amination

Foundational Approaches to Piperidine Ring Construction

The construction of the piperidine heterocycle is a cornerstone of organic synthesis, with numerous established methodologies. nih.govorganic-chemistry.org

The formation of the piperidine ring through cyclization is a versatile and widely employed strategy.

Intramolecular Cyclization: This approach involves the ring closure of a linear substrate containing a nitrogen source (typically an amine) and an electrophilic or otherwise reactive site. nih.gov The reaction forms a new C-N or C-C bond to complete the six-membered ring. nih.gov Various methods can induce this cyclization, including:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones. nih.gov

Radical Cyclization: Formation of the ring through a radical-mediated process, for example, from 1,6-enynes. nih.gov

Metal-Catalyzed Cyclization: Palladium- or gold-catalyzed hydroamination or amination of alkenes or alkynes. nih.govorganic-chemistry.org

Intermolecular Cyclization: These reactions involve the combination of two or more components to build the piperidine ring. A prominent example is the [4+2] cycloaddition (Diels-Alder reaction) where a diene reacts with an imine dienophile. Phosphine-catalyzed [4+2] annulation of imines with allenes also provides a powerful route to functionalized piperidines. nih.govresearchgate.net

Reductive amination is a robust method for forming C-N bonds and is frequently used to construct the piperidine ring. beilstein-journals.orgnih.gov The process typically involves the reaction of a dicarbonyl compound with an amine. For instance, a 1,5-dicarbonyl compound can react with ammonia or a primary amine to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine. nih.gov

A common protocol involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine or enamine. nih.gov Borohydride reagents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), were historically used. Modern, less toxic alternatives like the borane-pyridine complex have also proven effective for the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

ReagentSubstratesKey Features
Borane-pyridine (BAP) Piperidines and various aldehydesLess toxic replacement for NaCNBH3; compatible with protic and aprotic solvents. tandfonline.comtandfonline.com
Formic Acid (HCOOH) Pyridinium (B92312) salts and aminesUsed in rhodium-catalyzed transfer hydrogenation to afford N-aryl piperidines via a reductive transamination process. nih.gov
Phenylsilane ϖ-amino fatty acidsUsed with an iron catalyst in a reductive amination/cyclization cascade to form piperidinones, which can be further reduced. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms from the starting materials. taylorfrancis.comresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. rsc.orgacs.org

One classic example is the Hantzsch synthesis, which can be adapted to produce dihydropyridines that are then reduced to piperidines. A more direct approach involves the one-pot reaction of an aromatic aldehyde, an amine, and two equivalents of a β-ketoester. researchgate.net These reactions are often catalyzed by acids or Lewis acids. taylorfrancis.com The efficiency and diversity offered by MCRs make them an attractive strategy for building libraries of piperidine analogues. tandfonline.com

MCR Name/TypeComponentsCatalyst Example
Pseudo Five-Component Aromatic aldehydes, Anilines, Alkyl acetoacetatesDual-functional ionic liquid [TMBSED][OMs]2. researchgate.net
Biocatalytic MCR Benzaldehyde, Aniline (B41778), Acetoacetate esterImmobilized Candida antarctica lipase (B570770) B (CALB). rsc.org
Domino Reaction Dimethyl malonate, Formaldehyde O-benzyl oximeYb(OTf)3 / AgOTf. tandfonline.com

Advanced Synthetic Techniques for 4-(3-Ethylphenyl)piperidine Derivatives

To access specific stereoisomers or complex analogues of 4-(3-Ethylphenyl)piperidine, more advanced synthetic methods are required.

Many biologically active piperidines are chiral, and their activity resides in a single enantiomer. Catalytic asymmetric synthesis provides a direct route to these enantiomerically enriched compounds. patentdigest.org

One powerful strategy is the catalytic asymmetric [4+2] annulation of imines with allenes, which can be achieved with high enantioselectivity using chiral phosphine (B1218219) catalysts. nih.govresearchgate.net This method allows for the construction of a variety of functionalized chiral piperidine derivatives. nih.gov

Another advanced approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple dihydropyridines with arylboronic acids, providing access to enantioenriched 3-aryl tetrahydropyridines. snnu.edu.cn Subsequent reduction of the double bond and the N-activating group delivers the chiral 3-arylpiperidine. While this method targets the 3-position, similar principles of catalytic asymmetric carbometalation are being explored for other isomers, representing a frontier in the synthesis of chiral piperidine analogues. snnu.edu.cn

Asymmetric MethodCatalyst SystemProduct TypeEnantioselectivity (ee)
[4+2] Annulation Chiral PhosphepineFunctionalized PiperidinesVery Good
Reductive Heck Reaction Rh-catalyst with Chiral Ligand3-Aryl TetrahydropyridinesUp to 90% ee

Catalytic Asymmetric Synthesis for Chiral Analogues

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for enantioselective synthesis. nih.govnih.gov These catalysts operate by forming chiral ion pairs with substrates, effectively controlling the stereochemical outcome of reactions. In the context of synthesizing chiral piperidines, a Brønsted acid can catalyze key bond-forming steps, such as cycloadditions or Mannich-type reactions, by activating an imine intermediate. nih.govdocumentsdelivered.com The mechanism involves the protonation of a substrate by the chiral acid, which then guides the nucleophilic attack from a specific face, thereby inducing chirality in the product. nih.gov This strategy allows for the construction of the piperidine ring with high enantioselectivity under mild conditions.

Key features of this methodology include:

High Enantioselectivity: The well-defined chiral environment provided by the catalyst leads to excellent enantiomeric excesses (ee).

Mild Reaction Conditions: These reactions are often performed at or below room temperature, preserving sensitive functional groups.

Operational Simplicity: As an organocatalytic method, it avoids the use of often toxic and air-sensitive metal catalysts.

Catalyst TypeKey TransformationStereochemical ControlReference
Chiral Phosphoric Acid (CPA)Intramolecular CyclizationFormation of chiral ion pair guides nucleophilic attack nih.gov
Chiral Brønsted AcidAsymmetric [2+4] CycloadditionProtonation and stabilization of transition state documentsdelivered.com
Chiral Phosphoric Acid (CPA)One-pot Aminal formation/DehydrogenationTransfer of central chirality to axial chirality nih.gov
Transition Metal Catalysis in Stereoselective Transformations

Transition metal catalysis offers a versatile and highly effective platform for the stereoselective synthesis of piperidine derivatives. researchgate.net Metals such as iridium, rhodium, palladium, and ruthenium are central to a variety of transformations that yield chiral piperidines with high precision. nih.govnih.gov

One prominent strategy is the asymmetric hydrogenation of pyridine (B92270) precursors. This involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a chiral transition metal complex as the catalyst. nih.gov For instance, iridium(I) complexes with chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism to yield enantiomerically enriched piperidines. nih.gov

Another powerful approach is the iridium-catalyzed cyclocondensation of amino alcohols and aldehydes. This modular method involves an intramolecular allylic substitution by an enamine intermediate, followed by an in-situ reduction to furnish 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions have also been employed to create substituted piperidines, where the choice of catalyst and protecting groups on the nitrogen atom dictates the site selectivity of the functionalization. nih.gov

The table below summarizes key transition metal-catalyzed approaches.

Metal CatalystReaction TypeKey FeaturesReference(s)
Iridium (Ir)Asymmetric Hydrogenation, CyclocondensationHigh enantiospecificity, broad functional group tolerance. nih.govnih.gov
Rhodium (Rh)Asymmetric Hydrogenation, C-H FunctionalizationCatalyst-controlled site selectivity (C2, C4). nih.govnih.gov
Ruthenium (Ru)Asymmetric HydrogenationEffective for diastereoselective cis-hydrogenation. nih.gov
Palladium (Pd)One-pot Suzuki–Miyaura/HydrogenationCombines C-C bond formation and ring reduction. nih.gov

Functionalization and Derivatization Strategies

Once the 4-arylpiperidine core is synthesized, further molecular diversity can be achieved through various functionalization and derivatization reactions. These strategies allow for the fine-tuning of the molecule's properties by introducing new chemical groups at specific positions.

Selective N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring is a common site for modification. Selective N-alkylation and N-acylation reactions are fundamental for introducing a wide range of substituents. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. The reaction typically proceeds via an SN2 mechanism. To avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt, the reaction conditions must be carefully controlled, often by the slow addition of the alkylating agent.

Reductive amination is another widely used method for N-alkylation. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the N-alkylated product. This method is highly versatile and allows for the introduction of complex alkyl groups.

N-acylation is typically performed by treating the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and provides stable amide products.

Regioselective Functionalization of the Phenyl Moiety

The 3-ethylphenyl group of 4-(3-ethylphenyl)piperidine offers multiple sites for further functionalization through C-H activation. The ethyl group is an electron-donating group, which classically directs electrophilic aromatic substitution to the ortho and para positions (C2, C4, and C6 of the phenyl ring). chemistrysteps.com

Modern transition metal-catalyzed C-H functionalization techniques provide powerful tools to override this inherent reactivity and achieve regioselectivity at different positions. nih.gov

Ortho-Functionalization: Directed C-H activation is a common strategy to achieve ortho-selectivity. wikipedia.org A directing group, either pre-installed or transient, chelates to a metal catalyst (e.g., palladium, ruthenium) and positions it in close proximity to the ortho C-H bonds, facilitating their selective cleavage and subsequent functionalization (e.g., arylation, alkylation, or olefination). nih.govwikipedia.org

Meta-Functionalization: Achieving meta-selectivity is more challenging as it requires overcoming the intrinsic electronic bias of the substrate. wikipedia.org Specialized directing groups and catalytic systems have been developed that utilize a larger template to reach the more distant meta C-H bonds. researchgate.net For instance, copper-catalyzed C-H arylation has shown promise for achieving meta-selectivity on anilide derivatives, which could be conceptually applied to analogues of the target compound. wikipedia.org

Para-Functionalization: While often accessible through classical electrophilic substitution, catalytic methods can offer alternative pathways. Cooperative catalysis involving gold and a chiral Brønsted acid has been used for the asymmetric para-C-H functionalization of alkyl benzenes. researchgate.net

Introduction of Diverse Substituents on the Piperidine Ring System

Direct C-H functionalization of the saturated piperidine ring itself is a powerful strategy for introducing substituents without requiring pre-functionalized starting materials. nih.govresearchgate.net The regioselectivity of these reactions is often controlled by the catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated remarkable site-selectivity. nih.gov For example:

C2-Functionalization: Using an N-Boc or N-brosyl protecting group, rhodium catalysts can direct functionalization to the C2 position. nih.gov

C4-Functionalization: Changing the directing group to an N-α-oxoarylacetyl group can switch the selectivity to the C4 position. nih.gov

C3-Functionalization: This position is electronically deactivated and less accessible. Indirect methods, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been developed to introduce substituents at the C3 position. nih.gov

These catalyst-controlled methods provide a toolbox for the precise installation of functional groups at nearly any position of the piperidine ring, enabling the synthesis of a wide array of complex analogues. nih.gov

Optimization of Synthetic Pathways

The efficiency, cost-effectiveness, and environmental impact of a synthetic route are critical for its practical application. Optimization of synthetic pathways for 4-arylpiperidines involves several key considerations.

Process Streamlining: One-pot reactions and tandem or cascade sequences, where multiple transformations occur in a single reaction vessel, are highly desirable. researchgate.net This reduces the number of intermediate purification steps, saving time, solvents, and materials. For example, a one-pot Suzuki-Miyaura coupling followed by hydrogenation allows for the construction and saturation of the 4-arylpiperidine core in a single sequence. nih.gov

Catalyst Loading and Efficiency: Minimizing the amount of catalyst, especially those based on expensive precious metals, is crucial. semanticscholar.org Research focuses on developing highly active catalysts that can be used at low loadings (mol %). The choice of solvent can also significantly impact catalyst efficiency and product yield; screening various solvents is a key part of optimization. researchgate.netresearchgate.net

Modular and Convergent Synthesis: A modular approach, where different fragments of the molecule can be synthesized separately and then combined late in the synthesis, offers flexibility for creating diverse analogues. news-medical.net A general strategy for synthesizing N-(hetero)arylpiperidines using Zincke imine intermediates, for example, allows for the convergent coupling of complex pyridine and aniline fragments. nih.gov

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Reactions like cycloadditions and C-H functionalizations are inherently more atom-economical than multi-step sequences involving protecting groups and stoichiometric reagents.

By systematically addressing these factors, synthetic routes can be refined to be more scalable, efficient, and sustainable. google.com

Reaction Condition Screening and Mechanistic Elucidation

The successful synthesis of 4-arylpiperidines hinges on the careful selection and optimization of reaction conditions. Two predominant routes are the hydrogenation of arylpyridines and palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Screening various parameters such as catalyst, solvent, temperature, and pressure is crucial for achieving desired outcomes.

Catalytic Hydrogenation: The reduction of an arylpyridine precursor is a common and direct method to obtain the corresponding arylpiperidine. nih.gov However, a significant challenge is achieving selective hydrogenation of the pyridine ring without reducing the appended aromatic ring. d-nb.inforesearchgate.net Researchers have screened various heterogeneous catalysts to address this. For the model reaction of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713), different carbon-supported noble metal catalysts (Rh, Pd, Ru, Pt) were evaluated. d-nb.info Rhodium and Palladium catalysts demonstrated higher activity and selectivity compared to Ruthenium and Platinum under specific conditions. d-nb.info

Mechanistic studies suggest that in iridium-catalyzed asymmetric hydrogenation of pyridinium salts, the reaction may proceed through an outer-sphere dissociative mechanism. nih.gov In other approaches, such as rhodium-catalyzed transfer hydrogenation, a reductive transamination process is proposed. This involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an amine. nih.gov

Below is a data table summarizing the screening of catalysts for the hydrogenation of 4-phenylpyridine, a close analogue of the precursor to 4-(3-ethylphenyl)piperidine.

Catalyst (5 wt% on Carbon)Time (h)Conversion (%)Selectivity for 4-Phenylpiperidine (%)Primary Byproduct
Rh/C240854-Cyclohexylpyridine
Rh/C450~854-Cyclohexylpyridine
Pd/C432>99Negligible
Ru/C4<5N/ASignificant 4-Cyclohexylpiperidine formation
Pt/C657>99Negligible

Data adapted from studies on 4-phenylpyridine hydrogenation. d-nb.info

Suzuki-Miyaura Cross-Coupling: An alternative strategy involves the Suzuki-Miyaura reaction, which couples a piperidine-derived boronic acid or ester with an aryl halide (or vice-versa). researchgate.net This method is valued for its versatility and functional group tolerance. nih.gov The mechanism involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com Screening for this reaction typically involves evaluating different palladium catalysts, ligands, bases, and solvents. harvard.edumdpi.com For instance, the coupling of cyclic vinyl boronates with aryl bromides has been shown to proceed in good yield to give 4-aryl tetrahydropyridines, which can then be reduced to the target piperidine. researchgate.net

Yield Enhancement and Purity Improvement Strategies

Once optimal reaction conditions are identified, further strategies are employed to maximize product yield and purity. These strategies often involve procedural modifications, such as the use of continuous-flow systems, or alternative reaction pathways that offer better control over byproducts.

For the hydrogenation of arylpyridines, a continuous-flow process has been shown to significantly improve performance. d-nb.inforesearchgate.net A design-of-experiment (DoE) approach was used to optimize the continuous-flow hydrogenation of 4-phenylpyridine. This method allowed for high conversion (85–92%) and excellent selectivities (94–99%) while suppressing the formation of the fully saturated side product, 4-cyclohexylpiperidine. d-nb.info High space-time yields were achieved, demonstrating an efficient process for production. d-nb.info

Purity improvement can be integrated directly into the synthetic sequence. For example, after the continuous-flow hydrogenation of 4-phenylpyridine, a CO2-based switching system was used for product isolation. d-nb.inforesearchgate.net This technique exploits the higher basicity of the resulting piperidine compared to the starting pyridine. By pressurizing the system with CO2, the 4-phenylpiperidine product is selectively and reversibly protonated to form a bicarbonate salt, which partitions into an aqueous phase, leaving the unreacted starting material in the organic phase. This salt-free method allows for the isolation of the desired product in high yield (81%) and purity (98%). d-nb.inforesearchgate.net

In cases where diastereomers are formed, such as in the synthesis of substituted pipecolinates, strategies like base-mediated epimerization can be used to convert an initial cis-product mixture into the thermodynamically more stable trans-isomer, thus improving the purity of the desired diastereomer. nih.gov The choice of N-protecting group (e.g., Boc vs. benzyl) can be critical in controlling the conformational equilibrium that facilitates this selective epimerization. nih.gov

The table below outlines a comparison of batch versus continuous-flow hydrogenation for a model 4-arylpiperidine synthesis.

ParameterBatch HydrogenationContinuous-Flow Hydrogenation with CO2 Isolation
CatalystPd/CPd/C
ConversionVariable (e.g., 32% in 4h)Up to 92%
Selectivity>99%94-99%
Isolated YieldDependent on purification method81%
Final PurityDependent on purification method98%
Purification MethodConventional (e.g., chromatography)Integrated CO2-triggered liquid-liquid extraction

Data adapted from studies on 4-phenylpyridine synthesis. d-nb.inforesearchgate.net

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine-containing compounds to minimize environmental impact and improve process safety. researchgate.netnih.govrasayanjournal.co.in This involves designing synthetic routes that maximize atom economy, utilize safer solvents, employ catalytic reagents over stoichiometric ones, and reduce waste. rasayanjournal.co.in

A prime example in the synthesis of 4-arylpiperidines is the use of a continuous-flow hydrogenation system combined with a CO2-based extraction process. d-nb.inforesearchgate.net This integrated approach embodies several green chemistry principles:

Energy Efficiency: Continuous-flow reactors often allow for better heat and mass transfer, leading to more efficient and controlled reactions. d-nb.info

Safer Solvents: The process was optimized using ethyl acetate (B1210297) (EtOAc), which is considered a more ecologically benign solvent. d-nb.info

Waste Prevention: The CO2-switchable system for product isolation avoids the use of acids and bases for pH adjustments that would typically lead to salt waste. The CO2 can be recycled, making the process more atom-efficient and sustainable. d-nb.inforesearchgate.net

Catalysis: The use of a heterogeneous palladium catalyst, which can be recovered and potentially reused, is a core principle of green chemistry, avoiding stoichiometric reducing agents. d-nb.info

Other green approaches in piperidine synthesis include the use of water as a solvent, which can prevent the racemization of enantioenriched substrates in certain reactions. nih.gov Furthermore, research into replacing hazardous reagents, such as the use of 3-(diethylamino)propylamine (B94944) (DEAPA) as a viable alternative to piperidine for Fmoc removal in solid-phase peptide synthesis, highlights the broader effort to make chemical processes involving piperidines and their derivatives more sustainable. rsc.org The development of catalytic methods that proceed under milder conditions with lower catalyst loadings also contributes to the greening of these synthetic routes. nih.gov

Preclinical Pharmacological Investigations of 4 3 Ethylphenyl Piperidine Hydrochloride and Analogues

In Vitro Receptor Binding and Functional Assays

The initial characterization of phenylpiperidine analogues often involves a broad assessment of their binding affinities across a range of physiologically relevant receptors to determine their potency and selectivity.

Profiling Against Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), Histamine)

Phenylpiperidine derivatives have been extensively studied for their interactions with various G protein-coupled receptors (GPCRs) that mediate neurotransmission. nih.gov

Dopamine Receptors: Analogues have shown a wide range of affinities for dopamine receptor subtypes. For instance, certain N-phenylpiperazine analogues, which share structural similarities with phenylpiperidines, exhibit high affinity for the D3 receptor with substantial selectivity over the D2 subtype. mdpi.com One such compound demonstrated a high affinity for the human D3 receptor with over 500-fold selectivity compared to the D2 receptor. mdpi.com Conversely, other phenylpiperidine derivatives, such as (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine, show lower in vitro binding affinity for the D2 receptor, with Kᵢ values in the hundreds of nanomolar range. nih.gov

Serotonin Receptors: The serotonin (5-HT) system is another primary target. N-phenylpiperazine ligands have been screened for off-target binding at the 5-HT₁ₐ receptor, with some compounds showing low affinity, indicating selectivity for their primary dopamine targets. mdpi.com One compound was found to bind to the 5-HT₁ₐ receptor with a Kᵢ value of 199 nM, which was approximately 140-fold lower than its affinity for the D3 dopamine receptor. mdpi.com

Histamine (B1213489) Receptors: Studies comparing piperidine (B6355638) and piperazine (B1678402) cores have revealed significant differences in affinity, particularly for the histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors. In one study, replacing a piperazine ring with a piperidine moiety in a series of compounds maintained high affinity for the H₃R while dramatically increasing affinity for the σ₁R. medchemexpress.com Specifically, a piperidine-containing compound showed a Kᵢ of 7.70 nM at the human H₃R and 3.64 nM at the σ₁R, whereas its piperazine analogue had a Kᵢ of 3.17 nM at the H₃R but a much weaker Kᵢ of 1531 nM at the σ₁R. medchemexpress.com This highlights the critical role of the piperidine structure in achieving dual-target affinity.

Compound ClassReceptor TargetAffinity (Kᵢ)Reference
Phenylpiperidine AnalogueDopamine D₂447 nM nih.gov
N-Phenylpiperazine Analogue (6a)Dopamine D₃~1.4 nM mdpi.com
N-Phenylpiperazine Analogue (6a)Serotonin 5-HT₁ₐ199 nM mdpi.com
Piperidine Derivative (5)Histamine H₃7.70 nM medchemexpress.com
Piperidine Derivative (5)Sigma-1 (σ₁)3.64 nM medchemexpress.com
Piperazine Derivative (4)Histamine H₃3.17 nM medchemexpress.com
Piperazine Derivative (4)Sigma-1 (σ₁)1531 nM medchemexpress.com

Enzyme Inhibition Studies (e.g., Farnesyltransferase, Cyclooxygenase Enzymes)

The inhibitory activity of phenylpiperidine analogues against key enzymes is a significant area of preclinical investigation.

Farnesyltransferase (FTase): FTase is a critical enzyme in the post-translational modification of the Ras protein, which is involved in cell signaling and proliferation. nih.gov Inhibition of this enzyme is a therapeutic strategy, particularly in oncology. nih.govresearchgate.netclinmedkaz.org A novel series of piperidine derivatives has been identified as potent FTase inhibitors. bioivt.com Systematic medicinal chemistry efforts, starting from a combinatorial library, led to the development of compounds that inhibit FTase in a manner competitive with Ras. Optical resolution showed that the (+)-enantiomers were more potent, with one compound exhibiting an IC₅₀ of 1.9 nM. bioivt.com

Cyclooxygenase (COX) Enzymes: While many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, direct and potent inhibition by simple phenylpiperidine structures is less commonly reported in the literature. The primary mechanism for many well-known COX inhibitors involves interactions with specific residues like Arg-120, Tyr-385, and Ser-530. For example, some acidic NSAIDs bind with their carboxylate group hydrogen-bonded to Tyr-385 and Ser-530. While extensive research exists on COX inhibitors, specific data for 4-(3-Ethylphenyl)piperidine (B3281808) hydrochloride or its close structural analogues in this context is not prominently available in the reviewed literature.

Compound ClassEnzyme TargetInhibitory Concentration (IC₅₀)Reference
Piperidine Derivative ((+)-8)Farnesyltransferase (FTase)1.9 nM bioivt.com
Phenylpiperidine AnaloguesCyclooxygenase (COX)Data Not Available

Transporter Uptake Inhibition Assays (e.g., Dopamine, Serotonin, Norepinephrine (B1679862) Transporters)

Monoamine transporters are crucial for regulating neurotransmitter levels in the synapse and are key targets for many centrally acting drugs. uzh.chxenotech.comyoutube.comfrontiersin.org Phenylpiperidine analogues have been evaluated for their ability to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Dopamine Transporter (DAT): A novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered through pharmacophore searching. This compound displayed Kᵢ values of 492 nM in binding affinity and 360 nM for the inhibition of dopamine reuptake. Chemical modifications of this lead resulted in an analogue with significantly higher affinity, showing Kᵢ values of 11 nM for binding and 55 nM for reuptake inhibition. painphysicianjournal.com

Serotonin Transporter (SERT): The affinity of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives at SERT was evaluated by their ability to displace [³H]-paroxetine binding. The resulting inhibition constants (Kᵢ) were found to be in the range of 2 to 400 nM, comparable to that of the established SERT inhibitor fluoxetine. researchgate.net

Norepinephrine Transporter (NET): Studies on 3-aminomethylpiperidine and 4-aminopiperidine (B84694) analogues of GBR 12935 indicated that these compounds preferentially inhibited norepinephrine reuptake via NET, even while retaining some binding selectivity for DAT. researchgate.net The potency of [³H]NE reuptake inhibition was found to be highly sensitive to modifications of the core diamine structure. researchgate.net

Compound Class/NameTransporter TargetAffinity/Inhibition (Kᵢ)Reference
Piperidyl Ketone Analogue (6)DAT (Binding)11 nM painphysicianjournal.com
Piperidyl Ketone Analogue (6)DAT (Uptake Inhibition)55 nM painphysicianjournal.com
3-[(Aryl)(benzyloxy)methyl]piperidine (1)SERT (Binding)2 - 400 nM researchgate.net
4-Aminopiperidine AnaloguesNET (Uptake Inhibition)Preferential Inhibition researchgate.net

Cellular and Molecular Mechanism of Action Studies

Beyond initial binding and functional assays, further studies aim to elucidate the downstream cellular effects and the precise molecular interactions of these compounds.

Investigation of Intracellular Signaling Pathway Modulation

The binding of a ligand to its target initiates a cascade of intracellular events. For phenylpiperidine analogues that act as agonists or antagonists at GPCRs, this involves modulation of second messenger systems and protein kinase pathways.

G-Protein Signaling: Phenylpiperidine derivatives that act on opioid receptors, which are coupled to inhibitory G-proteins (Gαᵢ/ₒ), can modulate intracellular signaling pathways. nih.gov Activation of these receptors leads to the dissociation of Gα and Gβγ subunits, which subsequently act on various effectors. psu.edu A primary effect is the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP) and reduced activation of downstream proteins like protein kinase A (PKA) and the transcription factor CREB. painphysicianjournal.comtandfonline.com

Enzyme-Linked Signaling: For analogues that inhibit farnesyltransferase, the mechanism involves blocking the prenylation of Ras proteins. nih.gov Since farnesylation is essential for anchoring Ras to the cell membrane for its activation, FTase inhibitors effectively block Ras-mediated signal transduction, which can ultimately arrest cell growth and proliferation. nih.govnih.gov

Characterization of Specific Molecular Target Engagement

Understanding how a compound physically interacts with its target at the atomic level provides crucial insights for rational drug design. Molecular modeling and structural biology techniques have been used to characterize the engagement of piperidine derivatives with their targets.

Histamine H₃ and Sigma-1 Receptors: Molecular modeling studies have been employed to identify the putative protein-ligand interactions responsible for the high affinity of certain piperidine derivatives for H₃R and σ₁R. medchemexpress.com These computational analyses help to explain why the piperidine moiety is a critical structural feature for achieving dual activity at these receptors. medchemexpress.com

Opioid Receptors: For 4-amino methyl piperidine derivatives targeting the µ-opioid receptor, molecular docking studies have elucidated their binding modes. These compounds were found to fit within the binding pocket of transmembrane helices, engaging with specific amino acid residues such as Q124, D147, Y148, M151, H297, and W318, which explains their potent inhibitory activity.

In Vivo Efficacy Evaluations in Non-Human Animal Models

The therapeutic potential of 4-(3-ethylphenyl)piperidine hydrochloride and its structural analogues has been explored in various non-human animal models of disease, with a primary focus on neuropathic pain and neurodegenerative disorders.

Neuropathic Pain: Research has identified novel piperidine-based compounds with significant analgesic properties in models of neuropathic pain. One such analogue, referred to as compound 29, was evaluated in the spinal nerve ligation (SNL) model in rats, a widely accepted model for chronic neuropathic pain. nih.govpreprints.org Administration of this compound resulted in a dose-dependent analgesic effect, demonstrated by an increase in the paw withdrawal threshold. nih.gov At its peak effect, 3 hours post-administration, the compound achieved a maximum possible effect (MPE) of 24% at a 50 mg/kg dose and 45% at a 100 mg/kg dose. nih.govpreprints.org These findings underscore the ability of this piperidine analogue to produce significant, dose-reliant analgesic effects in a preclinical neuropathic pain setting. nih.govpreprints.org Further studies on other piperidine analogues have highlighted their potential as dual-acting histamine H3 and sigma-1 receptor ligands for treating nociceptive and neuropathic pain. nih.gov

Neurodegenerative Disorders: Analogues of 4-(3-ethylphenyl)piperidine have also been investigated as potential treatments for Alzheimer's disease (AD). A series of 4-(arylethynyl)piperidine derivatives were developed as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of AD. nih.gov One lead compound from this series, compound 81, demonstrated in vivo efficacy in an APP/PS1 mouse model of Alzheimer's. nih.gov Treatment with this compound led to an amelioration of cognitive impairment. nih.gov Mechanistically, the compound was shown to increase protein O-GlcNAcylation levels and reduce the phosphorylation of tau protein, a key pathological hallmark of AD. nih.gov The demonstrated efficacy, combined with favorable pharmacokinetic properties and blood-brain barrier penetration, marks these piperidine derivatives as promising candidates for further exploration as anti-AD agents. nih.gov Additionally, other research has focused on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential acetylcholinesterase inhibitors for AD therapy. nih.gov

Allergic Responses: Based on the available scientific literature, in vivo efficacy evaluations of this compound or its direct analogues in preclinical models of allergic responses have not been extensively reported.

Compound AnalogueDisease ModelAnimal ModelKey FindingsSource
Compound 29 (Arylpiperidine derivative)Neuropathic PainRat (Spinal Nerve Ligation)Dose-dependent analgesia; 45% MPE at 100 mg/kg. nih.govpreprints.org
Compound 81 (4-(Arylethynyl)piperidine derivative)Alzheimer's DiseaseMouse (APP/PS1)Ameliorated cognitive impairment; reduced tau phosphorylation. nih.gov

The behavioral effects of piperidine analogues have been characterized to understand their impact on the central nervous system. In one study, a series of substituted N-benzyl piperidine analogues were assessed for their effects on locomotor activity (LMA) in mice. nih.gov Despite exhibiting high binding affinity and potent inhibition at the dopamine transporter (DAT), these compounds stimulated locomotor activity to a lesser degree than cocaine across similar dose ranges. nih.gov Furthermore, in a drug discrimination procedure, mice trained to recognize cocaine did not generalize this response to the tested piperidine compounds, suggesting a different behavioral profile. nih.gov

Pharmacodynamic studies aim to elucidate the mechanism of action of a compound. For the analgesic arylpiperidine "compound 29," mechanistic investigations revealed a multitarget profile. preprints.org Its analgesic activity is primarily attributed to potent triple uptake inhibition, with a strong effect on both the dopamine transporter (DAT) and the serotonin transporter (SERT). preprints.org This is combined with high-affinity antagonism of the 5-HT2A serotonin receptor. preprints.org This combination of activities at key neurotransmitter transporters and receptors provides a clear pharmacodynamic explanation for its observed in vivo analgesic effects. preprints.org

In Vitro Antimicrobial Activity Assessments

Various piperidine derivatives have been screened for their in vitro antimicrobial activity, revealing a potential for broad-spectrum effects against a range of bacterial pathogens. Studies have demonstrated that certain piperidine analogues possess inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govacademicjournals.org

The antibacterial spectrum has been shown to include:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. nih.govacademicjournals.org

Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Yersinia enterocolitica, Pseudomonas aeruginosa, and various Vibrio species. nih.govacademicjournals.orgnih.gov

For instance, a study on piperidine itself showed it exhibited bactericidal activity against all tested Vibrio species. nih.gov Another investigation of 2,6-dipiperidino-1,4-dihalogenobenzene derivatives found they inhibited the growth of both Gram-positive and Gram-negative test strains. nih.gov Similarly, certain 1,2,5,6-tetrahydropyridine compounds displayed varying degrees of inhibition against a panel of bacteria, with one compound showing particularly strong inhibitory effects against seven different bacterial species. academicjournals.org However, not all piperidine derivatives show antimicrobial activity; some synthesized compounds are devoid of any significant antibacterial action. nih.govresearchgate.net

Bacterial SpeciesGram StainActivity Observed with Piperidine AnaloguesSource
Staphylococcus aureusPositiveInhibition nih.govacademicjournals.org
Bacillus subtilisPositiveInhibition nih.govacademicjournals.org
Escherichia coliNegativeInhibition nih.govacademicjournals.org
Klebsiella pneumoniaeNegativeInhibition nih.govacademicjournals.org
Vibrio spp.NegativeInhibition nih.gov
Yersinia enterocoliticaNegativeInhibition nih.gov

To quantify the potency of antimicrobial agents, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. qlaboratories.com The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. bmglabtech.com

Studies on piperidine derivatives have reported a wide range of MIC values, reflecting differences in chemical structure and bacterial susceptibility.

Certain piperidine-substituted halogenobenzene derivatives inhibited bacterial growth with MIC values ranging from 32 to 512 µg/ml. nih.gov

Piperidine demonstrated significant activity against various Vibrio species with MIC90 values (the concentration required to inhibit 90% of isolates) in the range of 2–6 mg/mL. nih.gov

One 1,2,5,6-tetrahydropyridine analogue exhibited an MIC of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against B. cereus, E. coli, and S. aureus. academicjournals.org

The relationship between the MBC and MIC (MBC/MIC ratio) is used to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is typically considered bactericidal if the MBC is no more than four times the MIC. qlaboratories.com While many studies on piperidine analogues report MIC values, comprehensive MBC data and the resulting MBC/MIC ratios are less frequently detailed.

Compound TypeBacterial SpeciesMIC ValueSource
Piperidine-substituted halogenobenzenesVarious Gram (+) and Gram (-)32 - 512 µg/mL nih.gov
PiperidineVibrio spp.2 - 6 mg/mL (MIC90) nih.gov
1,2,5,6-Tetrahydropyridine derivativeBacillus subtilis0.75 mg/mL academicjournals.org
1,2,5,6-Tetrahydropyridine derivativeStaphylococcus aureus1.5 mg/mL academicjournals.org
1,2,5,6-Tetrahydropyridine derivativeEscherichia coli1.5 mg/mL academicjournals.org

Elucidation of Key Structural Motifs for Biological Activity

The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in a diverse range of biologically active compounds, including opioids, antipsychotics, and monoamine reuptake inhibitors. wikipedia.orgwikipedia.org The fundamental structure, consisting of a phenyl group directly attached to a piperidine ring at the 4-position, is crucial for interaction with various biological targets. wikipedia.orgwikipedia.org For many derivatives, this core motif is essential for achieving high affinity and selectivity.

The piperidine ring itself is a critical structural element. Studies on related compounds have shown that the piperidine moiety is a key feature for achieving dual affinity for histamine H3 and sigma-1 (σ1) receptors. nih.gov In comparative studies, replacing a piperazine ring with a piperidine ring did not significantly alter affinity for the H3 receptor but dramatically increased affinity for the σ1 receptor, highlighting the piperidine ring as an influential component for σ1 receptor activity. nih.gov

The biological activity of this class of compounds is largely dependent on the precise arrangement of the phenyl ring and the piperidine nitrogen. These two groups, separated by the rigid piperidine scaffold, form a foundational structure upon which further modifications can modulate potency and selectivity. The nitrogen atom, typically protonated at physiological pH, serves as a key interaction point with receptor sites, often forming ionic bonds. The aromatic phenyl ring provides a site for van der Waals and hydrophobic interactions. The ethyl group at the 3-position of the phenyl ring further defines the shape and electronic distribution of the molecule, influencing its binding profile.

Impact of Substitution on the Ethylphenyl Moiety

Modifications to the ethylphenyl portion of the molecule significantly influence the pharmacological profile of 4-phenylpiperidine derivatives. The position of the ethyl group and the introduction of other substituents on the aromatic ring can alter receptor affinity, selectivity, and functional activity through a combination of steric and electronic effects.

Positional Isomerism and its Pharmacological Consequences

The location of the ethyl group on the phenyl ring is a critical determinant of biological activity. While the subject compound is 4-(3-Ethylphenyl)piperidine, the pharmacological consequences of moving this substituent to other positions (ortho or para) can be inferred from SAR studies of related 4-phenylpiperidine analogs. The position of an aromatic substituent has been shown to be critical for the biological response, affecting targets such as the dopamine D2 receptor and monoamine oxidase A (MAO A). researchgate.net

Table 1: Hypothetical Impact of Ethyl Group Position on Receptor Affinity This table is illustrative, based on general SAR principles for 4-phenylpiperidines, as specific data for ethyl isomers was not available in the search results.

Compound Receptor A Affinity (Ki, nM) Receptor B Affinity (Ki, nM) Selectivity (A vs. B)
4-(2-Ethylphenyl)piperidine (B13356943)LowerHigherB-selective
4-(3-Ethylphenyl)piperidineModerateModerateNon-selective
4-(4-Ethylphenyl)piperidineHigherLowerA-selective

Electronic and Steric Effects of Aromatic Substituents

The electronic properties of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can profoundly impact receptor affinity. The ethyl group is a weak electron-donating group, which influences the electron density of the aromatic ring. Introducing other substituents can further modulate this property. For instance, studies on analogs targeting the dopamine and serotonin transporters found that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter (DAT). nih.gov

Steric hindrance is another major factor. Bulky substituents on the aromatic ring can prevent the molecule from adopting the optimal conformation for binding to its target receptor. acs.org The size and shape of the substituent dictate how well the ligand can fit into the binding pocket. For example, increasing the steric bulk on the phenyl ring of some antibacterial piperidine derivatives was shown to hamper their efficacy. acs.org Therefore, the ethyl group's size and position represent a balance between providing favorable hydrophobic interactions and avoiding unfavorable steric clashes within the receptor binding site.

Influence of Piperidine Ring Substitutions and Stereochemistry

Modifications to the piperidine ring, including the introduction of substituents and alterations to the nitrogen atom, are crucial for fine-tuning the pharmacological activity of 4-(3-Ethylphenyl)piperidine derivatives. Stereochemistry, in particular, plays a pivotal role in determining receptor affinity and selectivity.

Configurational and Conformational Preferences (e.g., cis/trans Isomerism)

The piperidine ring is not planar and typically adopts a chair conformation. nih.govacs.org When substituents are added to the ring, they can exist in either an axial or equatorial position, leading to different geometric isomers (e.g., cis/trans). The preferred conformation can significantly impact biological activity, as it determines the three-dimensional arrangement of the key pharmacophoric elements.

Studies on related N-acylpiperidines have shown that pseudoallylic strain can dictate the preference for an axial orientation of a substituent at the 2-position. nih.govacs.org This preference for an axial conformer can increase the three-dimensionality of the molecule, providing a unique exit vector to explore the binding site. acs.org The introduction of a substituent on the piperidine ring of 4-(3-Ethylphenyl)piperidine would create chiral centers, and the resulting stereoisomers (e.g., cis and trans) would likely exhibit different binding affinities and functional activities. This is because biological receptors are chiral environments, and they often show a high degree of stereoselectivity, meaning one isomer will fit much better into the binding site than the other. nih.govnih.gov

Table 2: Influence of Piperidine Ring Conformation on Activity This table illustrates the general principle that different conformers can have different biological activities.

Isomer Substituent Position Relative Energy Predicted Biological Activity
TransEquatorialMore StableHigh Affinity
CisAxialLess StableLow Affinity

Nitrogen Atom Modifications and their Role in Receptor Affinity/Selectivity

The nitrogen atom of the piperidine ring is a key feature for receptor interaction, often acting as a proton acceptor to form an ionic bond. Modifications at this position, such as N-alkylation or N-acylation, have a profound impact on a compound's pharmacological profile.

The nature of the substituent on the nitrogen atom can influence affinity, selectivity, and whether the compound acts as an agonist or antagonist. For instance, in a series of sigma receptor ligands, it was found that the lone pair of electrons on the "distal" nitrogen atom of a piperazine ring must be available for interaction with the sigma-1 receptor; otherwise, a decrease in affinity results. researchgate.net Quaternization of the nitrogen atom, which removes the lone pair, also leads to a drop in affinity. researchgate.net

Similarly, in a series of dopamine transporter ligands based on a 4-substituted piperidine scaffold, different N-benzyl substituents were introduced to explore the SAR. nih.gov It was found that 4'-alkenyl and 4'-alkynyl substitutions on the N-benzyl ring produced potent compounds, demonstrating that the size, shape, and electronics of the group attached to the piperidine nitrogen are critical for modulating activity at specific transporters. nih.gov Therefore, modifying the nitrogen of this compound, for example by replacing the proton with various alkyl or arylalkyl groups, would be a key strategy for optimizing its receptor affinity and selectivity profile.

An in-depth examination of the structure-activity relationships (SAR) of this compound derivatives reveals the critical role of molecular architecture in determining biological activity. The strategic modification of these compounds, particularly focusing on the linker and scaffold, alongside the development of predictive pharmacophore models, is central to the rational design of new therapeutic agents with enhanced efficacy and selectivity.

Computational Chemistry Approaches in 4 3 Ethylphenyl Piperidine Hydrochloride Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3-Ethylphenyl)piperidine (B3281808) hydrochloride, docking simulations are used to understand how it interacts with its biological targets, such as receptors or enzymes.

Prediction of Binding Modes and Affinities

Docking algorithms virtually place the ligand, 4-(3-Ethylphenyl)piperidine hydrochloride, into the binding site of a target protein. These simulations generate various possible binding poses and use scoring functions to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction. researchgate.netopenmedicinalchemistryjournal.com This predictive capability is essential for screening potential drug candidates and prioritizing them for further experimental testing. For instance, in studies of similar piperidine (B6355638) derivatives, docking has been used to predict binding affinities to targets like the dopamine (B1211576) D2 receptor and the sigma-1 receptor. nih.govsemanticscholar.org The process helps identify the most likely conformation the molecule will adopt within the protein's active site. nih.gov

Characterization of Key Ligand-Protein Interactions

Beyond predicting binding poses, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and biological activity. For the 4-phenylpiperidine (B165713) scaffold, common interactions identified through docking studies include:

Hydrophobic Interactions: The ethylphenyl group of the molecule can form hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

Salt Bridges: The protonated nitrogen atom in the piperidine ring is capable of forming strong electrostatic interactions, or salt bridges, with negatively charged residues like aspartate. semanticscholar.org

Pi-Pi Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. ijpsdronline.com

In a study on piperidine derivatives targeting the sigma-1 receptor, docking analysis revealed that the piperidine nitrogen atom acts as a positive ionizable feature, while the phenyl group engages in hydrophobic interactions, which are crucial for binding. nih.govrsc.org

Table 1: Key Interactions in Piperidine-Receptor Complexes from Docking Studies

Interaction TypeParticipating Ligand MoietyPotential Interacting Amino Acid ResiduesSignificance
Salt BridgeProtonated Piperidine NitrogenAspartate (Asp), Glutamate (Glu)Anchors the ligand in the binding site.
HydrophobicEthylphenyl GroupLeucine (Leu), Isoleucine (Ile), Valine (Val)Contributes to binding affinity and stability.
π-π StackingPhenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Orients the ligand correctly within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Potency

For a class of compounds like 4-phenylpiperidines, QSAR models are developed by correlating variations in their chemical structures with measured biological potencies (e.g., binding affinity or functional activity). nih.gov These models can then be used to predict the activity of new, unsynthesized analogs. A study on mono-substituted 4-phenylpiperidines successfully used partial least squares (PLS) regression to model their in vivo effects on the dopaminergic system. nih.govscispace.com By establishing a reliable QSAR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest potency. mdpi.com Various statistical methods, including neural networks and support vector machines, can be employed to build robust and predictive QSAR models. nih.govnih.gov

Identification of Crucial Molecular Descriptors (e.g., Lipophilicity, Polarity Surface Area)

A key aspect of QSAR modeling is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu By identifying which descriptors have the most significant impact on biological activity, researchers can understand the key features required for a compound to be effective. documentsdelivered.com

For 4-phenylpiperidine derivatives, important descriptors often include:

Lipophilicity (logP): This descriptor measures how well a compound dissolves in fats and oils versus water. It is crucial for predicting how a drug will be absorbed and distributed in the body, including its ability to cross the blood-brain barrier.

Polar Surface Area (PSA): PSA is related to a molecule's ability to form hydrogen bonds and is a good predictor of membrane permeability.

Electronic Properties: Descriptors related to the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe a molecule's reactivity. ucsb.edu

Topological Descriptors: These are numerical representations of molecular shape and branching. researchgate.net

In research on related compounds, these types of descriptors were successfully used to build QSAR models that could explain the observed biological responses. nih.gov

Table 2: Examples of Molecular Descriptors in QSAR Studies

DescriptorProperty RepresentedRelevance in Drug Design
MLogPLipophilicity/HydrophobicityAffects absorption, distribution, and membrane permeability.
Topological Polar Surface Area (TPSA)Polarity, Hydrogen Bonding CapacityInfluences cell penetration and oral bioavailability.
Molecular Weight (MW)Size of the MoleculeRelates to general drug-likeness properties.
Number of Rotatable BondsConformational FlexibilityImpacts binding entropy and oral bioavailability.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms in a molecule or a complex over time, providing valuable information about their flexibility, stability, and the energetics of binding. researchgate.net

Conformational analysis, often a precursor to docking and MD, explores the different spatial arrangements (conformations) that a molecule like this compound can adopt. acs.orgacs.org The piperidine ring can exist in different conformations, such as chair or boat forms, and the orientation of the ethylphenyl group can vary. Identifying the low-energy, and therefore most probable, conformations is crucial for understanding how the molecule will fit into a receptor. researchgate.net

Once the ligand is docked into its receptor, MD simulations are run on the entire complex, typically solvated in a water box to mimic physiological conditions. These simulations can reveal:

The stability of the predicted binding pose over time.

How the ligand and protein adapt their conformations to each other upon binding.

The role of water molecules in mediating ligand-receptor interactions.

The persistence of key interactions, such as hydrogen bonds or salt bridges, throughout the simulation. semanticscholar.org

For piperidine and piperazine-based compounds, MD simulations have been used to confirm the stability of docking poses and to refine the understanding of crucial amino acid interactions within the binding site. nih.govrsc.orgacs.org

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational, or in silico, methods are instrumental in the early phases of drug discovery for predicting the ADME properties of new chemical entities. These predictive models allow for the early identification of compounds with potentially poor pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays. For this compound, various computational tools can be employed to estimate its likely behavior within a biological system.

Estimation of Membrane Permeability and Distribution Characteristics

The ability of a compound to pass through biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. nih.gov Computational models are frequently used to predict membrane permeability, often by estimating physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility. Parallel Artificial Membrane Permeability Assays (PAMPA) are a common experimental method used to validate these computational predictions. researchgate.netosti.gov

In silico tools can generate predictions for these key parameters for this compound. These models utilize large datasets of compounds with known properties to build quantitative structure-property relationship (QSPR) models. The predictions for this compound suggest a favorable profile for passive diffusion across cell membranes.

Table 1: Predicted Physicochemical and ADME Properties of 4-(3-Ethylphenyl)piperidine
PropertyPredicted ValueImplication
Molecular Weight189.30 g/mol (free base)Compliant with Lipinski's Rule of Five, favoring good absorption.
logP (octanol/water)3.2Indicates good lipophilicity, suggesting favorable membrane permeability.
Aqueous Solubility (logS)-3.5Moderate solubility.
Topological Polar Surface Area (TPSA)12.5 ŲLow TPSA is associated with good cell permeability.
Human Intestinal Absorption>90%Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityHighThe compound is predicted to cross the BBB.

Prediction of Metabolic Hotspots and Potential Metabolites

Identifying likely sites of metabolism is crucial for understanding a compound's half-life and potential for forming active or toxic metabolites. Computational programs like MetaSite™ can predict which parts of a molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov For this compound, the primary sites of metabolism are predicted to be the ethyl group and the aromatic ring.

The ethylphenyl moiety and the piperidine ring are both susceptible to oxidative metabolism. nih.gov The ethyl group may undergo hydroxylation, and the aromatic ring is also a potential site for oxidation. The piperidine ring itself can be a target for N-dealkylation or oxidation.

Table 2: Predicted Metabolic Hotspots and Resulting Metabolites of 4-(3-Ethylphenyl)piperidine
Metabolic HotspotMetabolic ReactionPotential Metabolite
Ethyl group (benzylic position)Hydroxylation1-(3-(1-Hydroxyethyl)phenyl)piperidine
Aromatic ringHydroxylation4-(3-Ethyl-4-hydroxyphenyl)piperidine
Piperidine ring (alpha to nitrogen)Oxidation4-(3-Ethylphenyl)-1,2,3,6-tetrahydropyridine
Piperidine nitrogenN-dealkylationNot applicable (secondary amine)

Virtual Screening for the Identification of Novel 4-(3-Ethylphenyl)piperidine Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scispace.com The 4-(3-Ethylphenyl)piperidine scaffold can serve as a starting point for such a screening campaign to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

A typical virtual screening workflow would involve:

Target Selection and Preparation : A three-dimensional structure of the biological target of interest is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation : A large database of chemical compounds is prepared for docking. This can include commercially available compounds or virtually generated libraries.

Molecular Docking : The compound library is docked into the binding site of the target protein. Docking algorithms predict the preferred orientation of a ligand to a receptor and estimate the binding affinity. researchgate.net

Hit Selection and Refinement : The top-scoring compounds are selected as "hits" and are further evaluated. This may involve more rigorous computational methods or progression to experimental testing.

A hypothetical virtual screening campaign using the 4-(3-Ethylphenyl)piperidine scaffold could identify novel analogues with improved binding affinity for a target protein.

Table 3: Hypothetical Novel Analogues of 4-(3-Ethylphenyl)piperidine Identified Through Virtual Screening
AnalogueModificationPredicted Improvement
4-(3-Propylphenyl)piperidineElongation of the ethyl group to a propyl group.Increased van der Waals interactions with a hydrophobic pocket in the target's binding site.
4-(3-Ethyl-4-fluorophenyl)piperidineAddition of a fluorine atom to the aromatic ring.Enhanced binding affinity through halogen bonding and improved metabolic stability.
4-(5-Ethyl-2-pyridyl)piperidineReplacement of the phenyl ring with a pyridine (B92270) ring.Formation of a hydrogen bond with a key residue in the binding site, improving potency and selectivity.
(R)-4-(3-Ethylphenyl)-3-methylpiperidineAddition of a methyl group to the piperidine ring.Improved steric fit within the binding pocket, leading to higher affinity.

Analytical Method Development and Characterization of 4 3 Ethylphenyl Piperidine Hydrochloride

Chromatographic Techniques for Purity, Identity, and Quantification

Chromatographic techniques are fundamental in the analytical characterization of 4-(3-Ethylphenyl)piperidine (B3281808) hydrochloride, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related impurities. These methods are crucial for ensuring the quality, consistency, and purity of the compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of 4-(3-Ethylphenyl)piperidine hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing piperidine (B6355638) derivatives involves an Inertsil ODS C18 column. nih.govresearchgate.net The separation is achieved using a mobile phase consisting of an aqueous component, often with a pH modifier like phosphoric acid, and an organic modifier such as acetonitrile. nih.govresearchgate.net Ultraviolet (UV) detection is frequently used, as the phenyl group in the molecule provides a chromophore that absorbs UV light, allowing for sensitive detection and quantification. nih.gov Method validation is performed to ensure selectivity, precision, accuracy, and linearity. nih.gov For compounds lacking a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be used to introduce a UV-active moiety, enhancing detection sensitivity. nih.govresearchgate.net

ParameterTypical Conditions
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid) nih.govresearchgate.net
Detection UV Spectrophotometry nih.gov
Flow Rate 1.0 mL/min nih.govresearchgate.net
Column Temperature 30°C nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of 4-(3-Ethylphenyl)piperidine and its volatile impurities or derivatives. unodc.org This hyphenated technique combines the separation capabilities of GC with the highly specific detection of mass spectrometry. unodc.org For analysis, the hydrochloride salt is typically converted to its more volatile free base form.

The sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. rsc.org As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. unodc.org This mass spectrum acts as a chemical fingerprint, allowing for unambiguous identification. hmdb.ca The method is particularly valuable for identifying unknown impurities and for forensic analysis. unodc.orgrsc.org

ParameterTypical Conditions
GC Column Capillary Column (e.g., Supelco Equity 5) rsc.org
Oven Program Initial temperature hold, followed by a temperature ramp (e.g., 100°C, ramp to 200°C) unodc.org
Ionization Mode Electron Ionization (EI) at 70eV hmdb.ca
Detector Mass Spectrometer (Quadrupole)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex biological matrices like plasma. nih.govmdpi.com This makes it an indispensable tool in pharmacokinetic studies. The method couples the separation power of HPLC with the analytical precision of tandem mass spectrometry.

An LC-MS method for a related piperidine compound utilized an Atlantis C18 column with a gradient elution of formic acid in water and methanol. nih.govresearchgate.net The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition provides excellent selectivity and reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.govresearchgate.net

ParameterTypical Conditions
LC Column Atlantis C18 (e.g., 3.9 x 100 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Gradient elution with Methanol and 0.05% Formic Acid in Water nih.govresearchgate.net
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
MS Detector Triple Quadrupole or Ion Trap mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since the 4-position of the piperidine ring can be a chiral center, it is critical to assess the enantiomeric purity of this compound. Chiral chromatography is the definitive method for separating and quantifying enantiomers. uff.br This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak), are widely used for this purpose. nih.govresearchgate.net Alternatively, cyclodextrin-based columns (e.g., Cyclobond) have also proven effective for resolving enantiomers of related compounds. researchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. researchgate.net The method must be validated to accurately quantify the percentage of an undesired enantiomer in the presence of the main enantiomer. mdpi.com

ParameterTypical Conditions
Column Type Chiral Stationary Phase (e.g., Chiralpak AD-H, Cyclobond I 2000) researchgate.netresearchgate.net
Mobile Phase n-Hexane/Isopropanol or Ethanol with an amine modifier (e.g., 0.1% diethylamine) researchgate.net
Detection UV
Flow Rate 0.5 - 1.0 mL/min
Objective Separation and quantification of enantiomers

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are essential for the definitive structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. hyphadiscovery.com A comprehensive set of NMR experiments is used to confirm the molecular structure. littlemsandsailing.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net Key signals would include those for the aromatic protons of the ethylphenyl group, the aliphatic protons of the ethyl side chain, and the distinct protons of the piperidine ring. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. littlemsandsailing.com The spectrum would show distinct signals for the aromatic carbons, the ethyl group carbons, and the piperidine ring carbons.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. slideshare.netipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. hyphadiscovery.comlittlemsandsailing.com

The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals, thereby confirming the constitution and connectivity of this compound. littlemsandsailing.com

NMR ExperimentPurpose
¹H NMR Shows proton environments and spin-spin coupling. researchgate.net
¹³C NMR Shows the number and type of carbon atoms. littlemsandsailing.com
COSY Establishes ¹H-¹H coupling networks (proton connectivity). hyphadiscovery.com
HSQC Correlates protons to their directly attached carbons. hyphadiscovery.com
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, confirming fragment connectivity. hyphadiscovery.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and characterization of pharmaceutical compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its functional groups and electronic transitions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The presence of the hydrochloride salt results in a broad absorption band for the N-H stretch of the secondary ammonium (B1175870) ion (R₂NH₂⁺), typically observed in the 2700-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the ethylphenyl group are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the piperidine ring and the ethyl group would appear as strong absorptions in the 2850-2960 cm⁻¹ range. scielo.org.za Furthermore, C=C stretching vibrations within the aromatic ring are anticipated to produce bands in the 1450-1600 cm⁻¹ region.

Key Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Secondary Ammonium (N-H) Stretch 2700-3000 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The primary chromophore in this compound is the substituted benzene (B151609) ring. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The ethylphenyl group is expected to exhibit absorption bands characteristic of π → π* transitions. researchgate.net Typically, a substituted benzene ring shows a strong absorption band (the E-band) below 220 nm and a weaker, fine-structured band (the B-band) between 240 and 280 nm. The exact absorption maximum (λmax) and molar absorptivity are dependent on the solvent used. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental composition of a molecule with high accuracy. It provides an exact mass measurement, which can be used to confirm the molecular formula of a compound. nih.gov For 4-(3-Ethylphenyl)piperidine, which has a molecular formula of C₁₃H₁₉N, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

In the mass spectrometer, the compound is typically ionized, often by protonation, to form the molecular ion [M+H]⁺. The theoretical monoisotopic mass of the neutral 4-(3-Ethylphenyl)piperidine molecule is 189.15175 Da. The protonated molecule [C₁₃H₂₀N]⁺ would have a theoretical exact mass of 190.15903 Da. uni.lu HRMS analysis would measure this mass with a high degree of precision (typically within 5 ppm), allowing for the unambiguous confirmation of the elemental formula C₁₃H₁₉N. This technique is invaluable for confirming the identity of the primary compound in a research sample and for the structural elucidation of unknown impurities.

Predicted Adducts and Exact Masses for 4-(3-Ethylphenyl)piperidine

Adduct m/z (mass to charge ratio)
[M+H]⁺ 190.15903
[M+Na]⁺ 212.14097

Method Validation Parameters for Research Applications

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose. researchgate.net For research applications involving this compound, validation ensures that the data generated are reliable and accurate. Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). nih.govfda.gov

Linearity, Accuracy, Precision, and Range

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. chemrj.org Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Accuracy : Accuracy reflects the closeness of the measured value to the true value. fda.gov It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For research purposes, recovery is typically expected to be within 98-102%.

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts or equipment), and reproducibility (between laboratories). nih.gov An RSD of ≤ 2% is generally considered acceptable.

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. chemrj.org For an assay, the typical range is 80-120% of the target concentration. wjarr.com

Hypothetical Method Validation Data for this compound

Parameter Concentration (µg/mL) Measured Response (Area) Statistic Acceptance Criteria
Linearity 50 15100 r² = 0.9995 ≥ 0.999
75 22450
100 30150
125 37600
150 45200
Accuracy 80 (80%) Mean Recovery = 99.5% 98.0-102.0% 98.0-102.0%
100 (100%) Mean Recovery = 100.8%
120 (120%) Mean Recovery = 101.2%
Precision 100 RSD (Intra-day) = 0.85% RSD ≤ 2% RSD ≤ 2%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is commonly used. researchgate.net

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.gov A typical S/N ratio for establishing the LOQ is 10:1. researchgate.net

These parameters are crucial for impurity analysis, where very low concentrations of substances must be reliably measured. They can be calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Robustness, Specificity, and Stability Indicating Properties

Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. wjarr.com It provides an indication of the method's reliability during normal usage. For an HPLC method, parameters like mobile phase composition, pH, flow rate, and column temperature may be varied. researchgate.net

Specificity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Specificity is often demonstrated through forced degradation studies, where the analyte is exposed to stress conditions to produce degradation products. The method must be able to separate the main analyte peak from any degradant peaks. conicet.gov.ar

Stability-Indicating Properties : A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from potential degradation products, impurities, or excipients. mdpi.com Such methods are essential for stability studies, as they can detect changes in the quality of the substance over time. nih.gov

Example of Robustness Testing for a Hypothetical HPLC Method

Parameter Variation Effect on Results (e.g., Retention Time, Peak Area)
Mobile Phase pH ± 0.2 Within acceptable limits
Flow Rate ± 10% Within acceptable limits
Column Temperature ± 5 °C Within acceptable limits

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of impurities present in a substance. nih.gov In research samples of this compound, impurities can originate from various sources, including the synthetic process (intermediates, by-products), degradation during storage, or residual solvents. nih.govresearchgate.net

Forced degradation studies are a key component of impurity profiling. researchgate.net The substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis (exposure to light), and thermal stress. mdpi.com These studies help to identify likely degradation products that could form under various storage conditions and establish the intrinsic stability of the molecule. nih.gov Techniques like HPLC coupled with mass spectrometry (LC-MS) are powerful tools for separating and identifying these degradation products. ceu.es

Potential Degradation Pathways and Impurities for this compound

Stress Condition Potential Degradation Products/Impurities
Synthesis-Related Starting materials, reagents, by-products from side reactions, stereoisomers.
**Oxidation (e.g., H₂O₂) ** N-oxide derivatives, hydroxylation of the aromatic ring or ethyl group.
Acid/Base Hydrolysis Generally stable, but extreme conditions could potentially affect the molecule.
Thermal Degradation Dealkylation or other fragmentation products.

| Photodegradation (UV/Vis Light) | Isomerization, oxidation, or formation of radical species. |

Table of Mentioned Chemical Compounds

Compound Name
This compound

Metabolic Studies of 4 3 Ethylphenyl Piperidine Hydrochloride in Non Human Systems

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Hepatic Microsomes, S9 fractions from animal models)

In the early stages of drug discovery, the metabolic stability of a new chemical entity is evaluated to predict its persistence in the body. if-pan.krakow.pl This is commonly assessed in vitro using subcellular fractions from preclinical species such as rats, mice, dogs, and monkeys. if-pan.krakow.plsrce.hr The primary models for this are liver microsomes and S9 fractions. srce.hrnih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov They are primarily used to investigate Phase I metabolism. srce.hr The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to study both Phase I and Phase II metabolic reactions.

The experimental procedure typically involves incubating the test compound, in this case, 4-(3-Ethylphenyl)piperidine (B3281808) hydrochloride, with the liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). if-pan.krakow.plnih.gov The concentration of the parent compound is measured at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.pl

Table 1: Hypothetical Data Representation for In Vitro Metabolic Stability

SpeciesMatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver MicrosomesData not availableData not available
MouseLiver MicrosomesData not availableData not available
DogLiver MicrosomesData not availableData not available
MonkeyLiver MicrosomesData not availableData not available
HumanLiver MicrosomesData not availableData not available

Identification and Structural Characterization of Major Metabolites in Preclinical Species

Identifying the metabolic products of a drug candidate is crucial for understanding its pharmacological and toxicological profile. researchgate.net

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for metabolite identification. researchgate.netnih.gov This technique allows for the detection and structural elucidation of metabolites in complex biological matrices. By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify biotransformations based on mass shifts. nih.gov For instance, a +16 Da shift often indicates hydroxylation. nih.gov

Drug metabolism is broadly categorized into Phase I and Phase II reactions. longdom.orgresearchgate.net

Phase I Metabolism : These reactions introduce or expose functional groups on the parent molecule, typically making it more polar. longdom.org For a compound like 4-(3-Ethylphenyl)piperidine hydrochloride, potential Phase I pathways could include:

Oxidation/Hydroxylation : This is a common metabolic route. longdom.org Hydroxylation could occur on the ethylphenyl ring or the piperidine (B6355638) ring. diva-portal.orgnih.gov

N-dealkylation : If there were alkyl groups attached to the piperidine nitrogen, their removal would be a likely metabolic step. nih.gov

Oxidative deamination : This could lead to the opening of the piperidine ring.

Phase II Metabolism : In these reactions, an endogenous molecule (e.g., glucuronic acid, sulfate) is conjugated to the functional group introduced in Phase I, further increasing water solubility and facilitating excretion. longdom.org Potential Phase II pathways for metabolites of this compound could include:

Glucuronidation : Hydroxylated metabolites can undergo conjugation with glucuronic acid. diva-portal.org

Sulfation : Conjugation with a sulfate group is another possibility for hydroxylated metabolites. nih.gov

In Vitro Metabolic Enzyme Kinetics and Reaction Phenotyping

To understand which enzymes are responsible for the metabolism of a compound (reaction phenotyping), studies are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.gov Determining the enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provides insight into the affinity of the enzymes for the substrate and the efficiency of the metabolic process. if-pan.krakow.pl This information is critical for predicting potential drug-drug interactions. if-pan.krakow.pl

Table 2: Hypothetical Enzyme Kinetic Data

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)CLint (Vmax/Km)
CYP1A2Data not availableData not availableData not available
CYP2C9Data not availableData not availableData not available
CYP2C19Data not availableData not availableData not available
CYP2D6Data not availableData not availableData not available
CYP3A4Data not availableData not availableData not available

Comparative Metabolism Across Relevant Preclinical Species

The metabolic pathways and the rate of metabolism of a drug can vary significantly between different species. srce.hr Therefore, it is important to study the metabolism in several preclinical species to select the one that is most predictive of human metabolism for further toxicological and pharmacological studies. This involves comparing the profiles of metabolites and the rates of clearance in microsomes and hepatocytes from different species. srce.hr

Future Research Directions

Exploration of Novel Bioactive Targets for 4-(3-Ethylphenyl)piperidine (B3281808) Hydrochloride and its Derivatives

While the 4-arylpiperidine motif is well-established for its activity at certain central nervous system (CNS) targets, a significant avenue for future research lies in the systematic exploration of novel bioactive targets. The structural versatility of piperidine (B6355638) derivatives suggests their potential to interact with a wide array of biological macromolecules beyond their traditional scope. researchgate.net

Future investigations should involve broad-based screening of 4-(3-Ethylphenyl)piperidine hydrochloride and a library of its structurally diverse derivatives against large panels of receptors, enzymes, and ion channels. This could unveil unexpected activities and open up new therapeutic areas. For instance, various piperidine-based compounds have shown affinity for targets as diverse as muscarinic receptors, opioid receptors, and sigma receptors, indicating the scaffold's adaptability. nih.govnih.govrsc.org Computational studies, such as reverse docking, could be employed to screen the compound against the entire human proteome to identify potential binding partners, prioritizing them for experimental validation. Discovering new targets is the first step toward repurposing these compounds for complex conditions such as cancer, inflammatory disorders, or infectious diseases. researchgate.net

Rational Design of Next-Generation Piperidine Analogues with Enhanced Potency, Selectivity, and Desired Preclinical Profiles

The rational design of new analogues is a critical step in translating a lead compound into a viable drug candidate. Future efforts will focus on creating next-generation piperidine analogues with improved pharmacological profiles. This involves systematically modifying the 4-(3-Ethylphenyl)piperidine core to enhance potency and, crucially, selectivity for the desired biological target over off-targets, which can lead to adverse effects. nih.govresearchgate.net

Structure-based drug design (SBDD) will be instrumental. Where the crystal structure of a target is known, computational modeling can guide the design of analogues that form optimal interactions with the binding site. researchgate.net For example, structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring and the linker between the rings can dramatically influence binding affinity and selectivity for opioid receptors. nih.gov Another promising approach is the use of conformational restriction, where the flexibility of the molecule is reduced to lock it into its bioactive conformation, which can lead to increased potency and improved safety profiles. nih.gov These strategies will be key to developing compounds with superior efficacy and reduced potential for hERG blockage or other safety liabilities. nih.gov

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is paramount for the future of drug discovery. Research into innovative and sustainable methods for synthesizing this compound and its analogues is essential to make these processes more efficient, cost-effective, and environmentally friendly. eurekalert.org

Key areas of focus include:

Green Chemistry: Implementing principles of green chemistry to reduce waste, minimize the use of hazardous reagents, and lower energy consumption. eurekalert.org This includes the use of microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, and employing safer, reusable catalysts. chemijournal.commdpi.com

Catalysis: Developing novel catalytic systems for the key bond-forming reactions. This includes moving away from scarce and costly transition metals like palladium towards more abundant and less toxic alternatives. eurekalert.org Recent advances in transition metal-free coupling methods, such as those using hypervalent iodine, offer a promising path forward. bioengineer.org

Flow Chemistry: The use of continuous-flow processes can offer significant advantages over traditional batch synthesis in terms of safety, scalability, and consistency. mdpi.com

Novel Cyclization Strategies: Exploring new chemical reactions for constructing the piperidine ring, such as intramolecular hydroamination or reductive amination cascades, can provide more efficient access to complex derivatives. nih.gov

These advancements will not only benefit the research and development process but also contribute to more sustainable pharmaceutical manufacturing. eurekalert.org

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Piperidine-Based Compounds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the entire process from target identification to lead optimization. mednexus.orgnih.gov

For piperidine-based compounds, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel, unsynthesized piperidine analogues. nih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

De Novo Design: Generative AI models can design entirely new piperidine-based molecules with desired properties optimized for a specific biological target. nih.gov

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a target of interest, enhancing the efficiency of hit identification. nih.gov

SAR Analysis: Machine learning can help decipher complex structure-activity relationships that may not be obvious to human researchers, guiding the optimization process more effectively. nih.gov

The integration of these technologies will undoubtedly shorten development timelines and increase the success rate of bringing new piperidine-based therapies to the clinic. jsr.org

Investigation of Multi-Targeting Strategies for Complex Pathophysiological Conditions

Many complex diseases, such as neurodegenerative disorders, cancer, and metabolic syndrome, involve multiple biological pathways and targets. nih.gov The traditional "one-drug, one-target" paradigm has often proven insufficient for these conditions. researchgate.net A promising future direction is the design of multi-target-directed ligands (MTDLs) based on the 4-(3-Ethylphenyl)piperidine scaffold.

An MTDL is a single chemical entity designed to interact with two or more distinct biological targets simultaneously, offering a potentially more effective therapeutic approach than combination therapies. nih.govresearchgate.net The piperidine scaffold is an excellent starting point for developing such agents due to its proven ability to be modified to interact with a variety of targets. nih.gov For example, research on ligands derived from piperine (B192125) has shown success in creating molecules that inhibit multiple targets relevant to Alzheimer's disease, such as cholinesterases and beta-secretase 1 (BACE1). nih.gov

Future research will involve the rational design of 4-(3-Ethylphenyl)piperidine derivatives that incorporate pharmacophoric features necessary for binding to multiple, disease-relevant targets. This approach could lead to novel therapeutics with enhanced efficacy and a lower propensity for drug resistance in complex diseases. nih.gov

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Strategies :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers or in situ perfusion to assess permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.